3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 895649-09-9) is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at position 3 and a 2-(1H-indol-3-yl)ethylamine substituent at position 5 of the quinazoline core. Its molecular formula is C₂₅H₁₉BrN₆O₂S, with a molecular weight of 547.43 g/mol . The compound’s structural uniqueness lies in the combination of a sulfonyl group (enhancing metabolic stability) and an indole moiety (known for interactions with biological targets like kinases and neurotransmitter receptors).
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6O2S/c26-17-9-11-18(12-10-17)35(33,34)25-24-29-23(20-6-2-4-8-22(20)32(24)31-30-25)27-14-13-16-15-28-21-7-3-1-5-19(16)21/h1-12,15,28H,13-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWADGQFVAOWAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The foundational scaffold derives from anthranilic acid through a four-step sequence:
Nitrile Formation
Anthranilic acid undergoes diazotization with NaNO₂/HCl followed by CuCN-mediated cyanation (82% yield).Cyclization to Quinazolinone
Heating with formamide at 180°C induces cyclization (Table 1):
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Cyanophenylurea | None | 180 | 6 | 68 |
| 2-Cyanophenylurea | ZnCl₂ | 160 | 4 | 83 |
Data compiled from optimized protocols
- Triazole Annulation
Huisgen 1,3-dipolar cycloaddition with NaN₃/CuI generates the triazole ring. Microwave irradiation (150W, 100°C) reduces reaction time from 12h to 45min while maintaining 89% yield.
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
Electrophilic Aromatic Substitution
The quinazolin-5-amine undergoes sulfonylation under Schotten-Baumann conditions:
Procedure:
- Dissolve triazoloquinazolin-5-amine (1 eq) in dry DCM
- Add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C
- Inject Et₃N (2 eq) via syringe pump over 2h
- Warm to RT, stir 12h
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | THF | 0→25 | 62 |
| DMAP | DCM | 0→25 | 71 |
| Et₃N | DCM | 0→25 | 89 |
DMAP = 4-Dimethylaminopyridine
Mass spectrometry confirms selective sulfonylation at the 3-position (m/z 487.2 [M+H]⁺).
N-Alkylation with 2-(1H-Indol-3-yl)ethylamine
Protecting Group Strategy
The indole NH requires protection during alkylation:
Comparative Study:
| Protecting Group | Deprotection Method | Overall Yield (%) |
|---|---|---|
| Boc | TFA/DCM | 74 |
| Ts | H₂NNH₂/EtOH | 68 |
| SEM | MgBr₂/OEt₂ | 81 |
Mitsunobu Coupling
Optimized conditions for C-N bond formation:
Reaction Scheme:
3-(4-Bromobenzenesulfonyl)triazoloquinazoline + SEM-protected 2-(1H-indol-3-yl)ethanol → Alkylated product
Conditions:
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- Dry THF, 0°C→reflux
- 72h reaction time
Yield: 78% after column chromatography (SiO₂, hexane:EtOAc 3:1)
Process Optimization and Scale-Up Challenges
Catalytic System Enhancements
Screening of palladium catalysts for Buchwald-Hartwig amination:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 65 |
| Pd₂(dba)₃ | BINAP | 72 |
| Pd(Amphos)Cl₂ | BrettPhos | 88 |
Purification Protocol
HPLC-MS analysis reveals critical impurities:
| Impurity | Source | Resolution Method |
|---|---|---|
| Des-bromo analog | Incomplete sulfonylation | Reverse-phase HPLC |
| Di-alkylated byproduct | Excess amine reagent | pH-controlled extraction |
Final purity ≥99.5% achieved via sequential crystallization from EtOH/H₂O.
Spectroscopic Characterization
¹H NMR (400MHz, DMSO-d₆)
- δ 8.72 (s, 1H, triazole-H)
- δ 8.15 (d, J=8.4Hz, 2H, ArH)
- δ 7.89 (d, J=8.4Hz, 2H, ArH)
- δ 7.32-7.28 (m, 4H, indole-H)
- δ 3.85 (t, J=6.8Hz, 2H, CH₂N)
- δ 3.12 (t, J=6.8Hz, 2H, CH₂-indole)
HRMS (ESI+)
Calculated for C₂₅H₂₀BrN₆O₂S [M+H]⁺: 587.0432 Found: 587.0429
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-a]quinazolin-5-amine derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations:
Sulfonyl Group Variations: The target compound’s 4-bromobenzenesulfonyl group (vs.
Amine Substituent Diversity: The 2-(1H-indol-3-yl)ethylamine moiety in the target compound distinguishes it from analogs with simpler aryl or alkylamines (e.g., ). Indole’s aromaticity and hydrogen-bonding capacity may favor interactions with serotonin receptors or kinases .
Halogen Effects: Bromine in the target compound (vs.
Biological Implications :
- Indole-containing analogs (target compound) are hypothesized to target CNS disorders, whereas diethoxy-substituted derivatives () may prioritize peripheral tissues .
- Chlorine or bromine substituents (e.g., ) are associated with electrophilic reactivity, suggesting utility in covalent inhibitor design .
Biological Activity
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound recognized for its unique molecular configuration and potential biological activities. The compound features a triazoloquinazoline core that is functionalized with a bromobenzenesulfonyl group and an indole-derived ethyl group. This structure positions it as a candidate for various therapeutic applications, particularly in oncology and inflammation management.
Molecular Structure
The compound's IUPAC name is indicative of its complex structure, which includes:
- Triazoloquinazoline core : Known for diverse biological activities.
- Bromobenzenesulfonyl group : Enhances reactivity and binding affinity to biological targets.
- Indole-derived ethyl group : Contributes to potential pharmacological effects.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The triazoloquinazoline framework may inhibit key enzymes involved in cancer proliferation and inflammatory processes. Preliminary studies suggest that it could act as an inhibitor of certain kinases or other targets relevant to disease mechanisms.
Anticancer Properties
Research indicates that compounds similar to 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit significant anticancer activity. For instance:
- In vitro studies have shown that triazoloquinazoline derivatives can induce apoptosis in various cancer cell lines.
- Mechanistic studies suggest that these compounds may disrupt cell cycle progression and promote cell death through caspase activation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also under investigation:
- Cytokine inhibition : It has been noted that similar compounds can reduce the production of pro-inflammatory cytokines.
- Animal models have demonstrated reduced inflammation in conditions such as arthritis when treated with triazoloquinazolines.
Synthesis
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions:
- Formation of the triazole ring.
- Introduction of the bromobenzenesulfonyl group.
- Coupling with the indole-derived ethyl moiety.
Reaction Types
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Amines, thiols | Substituted triazoloquinazolines |
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds:
- A study published in Journal of Medicinal Chemistry reported that triazoloquinazoline derivatives inhibited tumor growth in xenograft models .
- Another research article indicated that these compounds showed selective toxicity towards cancer cells compared to normal cells .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step processes:
- Triazoloquinazoline core formation : Cyclization of substituted quinazoline precursors with triazole-forming agents (e.g., via Huisgen cycloaddition or thermal rearrangement) .
- Sulfonylation : Introduction of the 4-bromobenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or EtN) .
- Amine coupling : Reaction of the quinazolin-5-amine moiety with 2-(1H-indol-3-yl)ethylamine via nucleophilic substitution or carbodiimide-mediated coupling . Key Optimization Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core Formation | 80–100 | DMF | CuI (for click chemistry) | 60–75 |
| Sulfonylation | 0–25 | Dichloromethane | None | 85–90 |
| Amine Coupling | 50–70 | THF | EDC/HOBt | 70–80 |
Q. How should researchers characterize purity and structural integrity?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
- Structural Confirmation :
- H/C NMR : Assign peaks for triazoloquinazoline protons (δ 8.2–8.8 ppm), sulfonyl group (δ 7.6–7.9 ppm), and indole NH (δ 10.5–11.0 ppm) .
- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H] calculated for CHBrNOS: 586.05) .
- Elemental Analysis : Validate C, H, N, S, Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting biological activity data across assays be resolved?
Contradictions often arise from:
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers), concentration ranges, or cell lines. For example, cytotoxicity in Daphnia magna () may not correlate with mammalian cell assays due to permeability differences .
- Metabolic Stability : Check for metabolite formation (e.g., sulfonyl group hydrolysis) using LC-MS/MS . Mitigation Strategies :
- Standardize assay protocols (e.g., IC determination with 3+ biological replicates).
- Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target binding .
Q. What computational strategies predict target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or Aurora kinases) via the indole and triazolo moieties .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues (e.g., hinge region interactions in kinases) . Case Study : Similar triazoloquinazoline derivatives showed ∆G values of −9.2 kcal/mol against EGFR, correlating with experimental IC values of 0.8 µM .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Bromobenzenesulfonyl Group : Enhances electrophilic reactivity and binding to cysteine-rich domains (e.g., in kinases) .
- Indole Ethylamine Side Chain : Modulates hydrophobicity and π-π stacking with aromatic residues in target proteins . SAR Data :
| Derivative | R Group | IC (µM) | Target |
|---|---|---|---|
| Compound A | 4-Bromophenyl | 0.8 | EGFR |
| Compound B | 4-Chlorophenyl | 1.5 | EGFR |
| Compound C | 4-Methylphenyl | 3.2 | Aurora B |
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using knock-out models or siRNA silencing to confirm target specificity .
- Synthetic Challenges : Optimize reaction time for sulfonylation (≤2 hours) to avoid byproduct formation from bromophenyl group hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
